1-(2,3,4-Trichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,7-dimethoxy-2-methyl-1-[2-(2,3,4-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally similar to quinolines but with a nitrogen atom at the 2-position This particular compound is characterized by its unique structure, which includes methoxy groups at the 6 and 7 positions, a methyl group at the 2 position, and a trichlorophenyl ethyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-methyl-1-[2-(2,3,4-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1-aminomethyl ketone with a formylating agent, followed by cyclization to form the isoquinoline core . The reaction conditions typically involve the use of polar solvents such as chloroform, ethanol, or dimethyl sulfoxide, and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-2-methyl-1-[2-(2,3,4-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline derivatives, dihydroisoquinolines, and substituted isoquinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6,7-dimethoxy-2-methyl-1-[2-(2,3,4-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-methyl-1-[2-(2,3,4-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 6,7-dimethoxy-2-methyl-3,4-dihydro-1(2H)-isoquinolinone
- 2-(2-carboxyethyl)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-isoquinolinium benzenesulfonate
Uniqueness
Compared to similar compounds, 6,7-dimethoxy-2-methyl-1-[2-(2,3,4-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline is unique due to the presence of the trichlorophenyl ethyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other isoquinoline derivatives and contributes to its specific applications in research and industry.
Properties
CAS No. |
63937-61-1 |
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Molecular Formula |
C20H22Cl3NO2 |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
6,7-dimethoxy-2-methyl-1-[2-(2,3,4-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C20H22Cl3NO2/c1-24-9-8-13-10-17(25-2)18(26-3)11-14(13)16(24)7-5-12-4-6-15(21)20(23)19(12)22/h4,6,10-11,16H,5,7-9H2,1-3H3 |
InChI Key |
WZUMCRQKXQMYEY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CCC3=C(C(=C(C=C3)Cl)Cl)Cl)OC)OC |
Origin of Product |
United States |
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